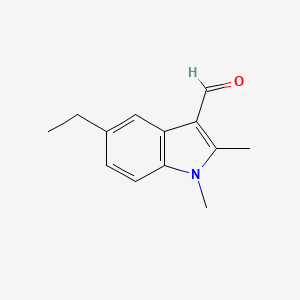
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring substituted with ethyl, dimethyl, and formyl groups, making it a versatile compound for various chemical reactions and applications.
作用机制
Target of Action
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-ethyl-1,2-dimethylindole and an appropriate formylating agent to introduce the carbaldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Ethyl-1,2-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 5-Ethyl-1,2-dimethyl-1H-indole-3-methanol.
Substitution: Various halogenated or nitro-substituted indole derivatives.
科学研究应用
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the ethyl and dimethyl substitutions, making it less hydrophobic and potentially less reactive in certain chemical reactions.
5-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
1,2-Dimethyl-1H-indole-3-carbaldehyde: Lacks the ethyl group, which can influence its solubility and reactivity.
Uniqueness
5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can enhance its reactivity and interaction with biological targets. The presence of both ethyl and dimethyl groups can also influence its solubility and stability, making it a valuable compound for various applications.
属性
IUPAC Name |
5-ethyl-1,2-dimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAYMRURWJBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)
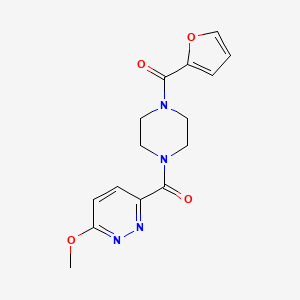

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

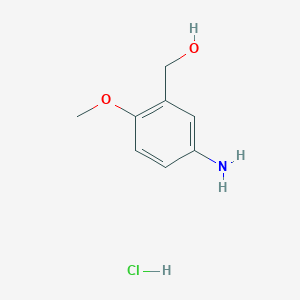
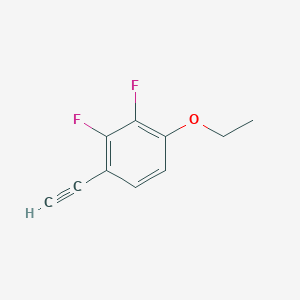
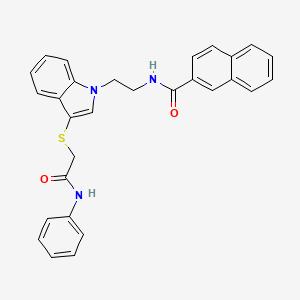
![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2993264.png)
